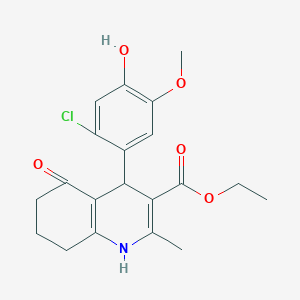![molecular formula C19H15BrN4S B4058828 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B4058828.png)
5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Overview
Description
5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an allyl group, a bromobenzyl group, and a sulfanyl group attached to the triazinoindole core. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Scientific Research Applications
5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazinoindole core with a bromobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Allylation: The allyl group can be introduced through an allylation reaction, where the triazinoindole core is reacted with an allyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the bromobenzyl group, potentially leading to the formation of benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromobenzyl group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Benzyl derivatives and dehalogenated products.
Substitution: Substituted triazinoindoles with various functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromobenzyl group but shares the triazinoindole core and allylsulfanyl group.
5-Allyl-3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.
5-Allyl-3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylbenzyl group instead of a bromobenzyl group.
Uniqueness
5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems.
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4S/c1-2-10-24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-12-13-6-5-7-14(20)11-13/h2-9,11H,1,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRCYVAERCRVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


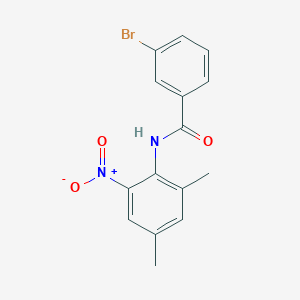
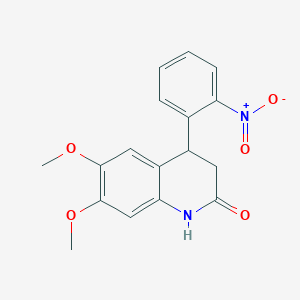

![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)
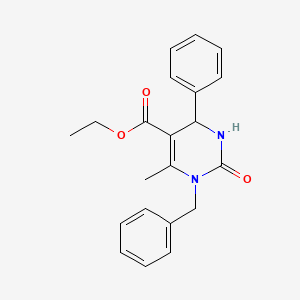
![2-methoxy-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B4058796.png)
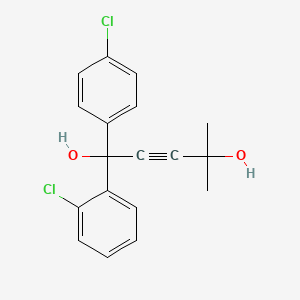
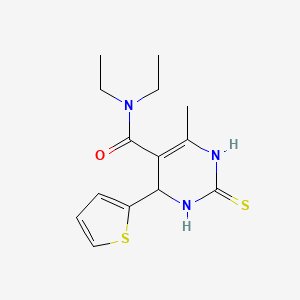
![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4058811.png)
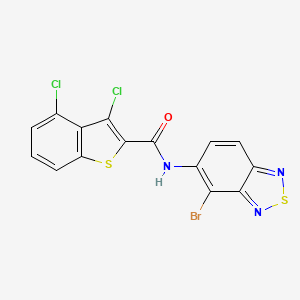
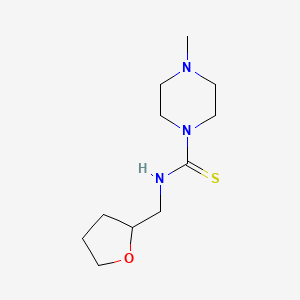
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-phenylpropanamide](/img/structure/B4058849.png)
![N-[4-(BUTYLSULFAMOYL)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B4058854.png)
